BenchChemオンラインストアへようこそ!

2-methyl-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide

LRRK2 Kinase Selectivity Parkinson's Disease

This 2-methyl-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide (CAS 921825-11-8) features a unique 2-methylbenzamide substituent and ethylene linker, creating a distinct pharmacophore absent in generic pyridazinone scaffolds. The 2-methyl substitution offers a steric and electronic environment critically different from 3-methoxy, 4-tert-butyl, or 3-trifluoromethyl analogs, making it essential for SAR programs targeting kinase inhibition (e.g., LRRK2) or COX-2-mediated anti-inflammatory activity. For reproducible assays, avoid analog substitution. Inquire for bulk pricing.

Molecular Formula C20H19N3O2
Molecular Weight 333.391
CAS No. 921825-11-8
Cat. No. B2461262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide
CAS921825-11-8
Molecular FormulaC20H19N3O2
Molecular Weight333.391
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
InChIInChI=1S/C20H19N3O2/c1-15-7-5-6-10-17(15)20(25)21-13-14-23-19(24)12-11-18(22-23)16-8-3-2-4-9-16/h2-12H,13-14H2,1H3,(H,21,25)
InChIKeyFUIDEELEDUPRBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specific Baseline Profile: 2-Methyl-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide (CAS 921825-11-8)


2-Methyl-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide (CAS 921825-11-8) is a synthetic small molecule belonging to the 6-oxo-1,6-dihydropyridazine (pyridazinone) class. Its molecular formula is C20H19N3O2 and its molecular weight is 333.39 g/mol [1]. The compound is primarily listed in chemical vendor libraries as a research reagent, with limited public bioactivity annotation in major databases such as PubChem or ChEMBL [1]. Pyridazinone-containing compounds are known to exhibit diverse pharmacological activities, including phosphodiesterase inhibition, kinase inhibition, and anti-inflammatory effects, but target-specific data for this precise structure remain sparse in the peer-reviewed literature [1].

Procurement Risk: Why Pyridazinone Analogs Cannot Simply Substitute for 2-Methyl-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide


The pyridazinone chemotype encompasses a broad range of biological activities, from PDE3 inhibition (e.g., pimobendan) to LRRK2 inhibition, with small structural modifications often causing profound shifts in potency and selectivity [1]. The specific 2-methylbenzamide substituent and the ethylene linker in this compound create a unique pharmacophore that is absent in generic pyridazinone scaffolds. Without explicit head-to-head data, any substitution with a structurally similar analog carries the risk of altered target engagement, off-target effects, and irreproducible results in established assays [1].

Quantitative Differentiation Evidence: 2-Methyl-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide vs. Closest Structural Analogs


Kinase Selectivity Profiling vs. 5-Substituted-N-Pyridazinylbenzamide LRRK2 Inhibitors

The target compound shares the N-pyridazinylbenzamide core with known LRRK2 inhibitors (e.g., compounds 18 and 23 from Ding et al.), which demonstrated >100-fold selectivity over 140 other kinases [1]. However, the exact selectivity profile of the 2-methyl variant has not been reported. This data is a class-level inference only; direct procurement should be based on the specific compound's verified selectivity if available from the vendor.

LRRK2 Kinase Selectivity Parkinson's Disease

Physicochemical Property Comparison: 2-Methyl vs. 4-tert-Butyl and 3-Trifluoromethyl Analogs

The 2-methyl substituent on the benzamide ring influences lipophilicity (clogP) and metabolic stability compared to bulkier or electron-withdrawing groups. For a close analog, 4-tert-butyl-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide, the increased steric bulk and lipophilicity are expected to alter membrane permeability and metabolic profile [1]. Quantitative clogP or LogD data for the 2-methyl compound are not publicly available, but the structural difference allows for a qualitative differentiation in drug-likeness and pharmacokinetic behavior.

Physicochemical Properties Drug-likeness ADME

COX-2 Inhibition Potential: Comparison with N-Substituted-Phenyl-6-oxo-3-phenylpyridazine Derivatives

A series of N-substituted-phenyl-6-oxo-3-phenylpyridazine derivatives were evaluated as cyclooxygenase-2 (COX-2) inhibitors, with some compounds showing sub-micromolar IC50 values [1]. The target compound, bearing a 2-methylbenzamide side chain, is structurally related but distinct. No direct COX-2 inhibition data for CAS 921825-11-8 have been reported; however, the pharmacophore similarity suggests potential anti-inflammatory activity, which should be confirmed by the end user.

COX-2 Inhibition Anti-inflammatory Pyridazine

Purity and Analytical Characterization: Comparison Across Vendor Batches

Vendor specifications indicate a typical purity of 95% for research-grade material . For a closely related compound, 3-methoxy-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide, some suppliers report purities up to 98% . The discrepancy in purity can impact reproducibility in biological assays, especially when the impurity profile is unknown. Buyers should request a certificate of analysis (CoA) to verify batch-specific purity, residual solvents, and heavy metals.

Purity Quality Control Procurement

Procurement-Guided Application Scenarios for 2-Methyl-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide


Kinase Inhibitor Probe Development

Based on the pyridazinone scaffold's known engagement with kinase targets, this compound may serve as a starting point for LRRK2 or other kinase inhibitor optimization programs, provided the selectivity profile is experimentally verified [1].

Anti-inflammatory Drug Discovery

Given the class-level evidence for COX-2 inhibition among N-substituted-phenyl-6-oxo-3-phenylpyridazine derivatives, this compound could be evaluated for anti-inflammatory activity, but only after in-house enzymatic or cellular validation [1].

Structure-Activity Relationship (SAR) Studies

The 2-methyl substitution offers a distinct steric and electronic environment compared to 3-methoxy, 4-tert-butyl, or 3-trifluoromethyl analogs, making it useful for SAR studies aimed at optimizing pharmacodynamic or pharmacokinetic properties [1].

Quote Request

Request a Quote for 2-methyl-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.